methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate
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Overview
Description
Methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate is a chemical compound with a complex structure that includes a thiophene ring substituted with a chlorine atom, a formamido group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate typically involves multiple steps, starting with the preparation of the thiophene ring. The chlorination of thiophene can be achieved using chlorinating agents such as sulfuryl chloride. The resulting 5-chlorothiophene is then subjected to formylation to introduce the formamido group. The cyanomethyl group is introduced through a nucleophilic substitution reaction using cyanomethyl reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate involves its interaction with specific molecular targets. The thiophene ring and formamido group can interact with enzymes and receptors, potentially inhibiting their activity. The cyanomethyl group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(5-bromothiophen-2-yl)-N-(cyanomethyl)formamido]acetate
- Methyl 2-[1-(5-fluorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate
- Methyl 2-[1-(5-methylthiophen-2-yl)-N-(cyanomethyl)formamido]acetate
Uniqueness
Methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)-(cyanomethyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-16-9(14)6-13(5-4-12)10(15)7-2-3-8(11)17-7/h2-3H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSDBMRBDTWAGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)C1=CC=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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